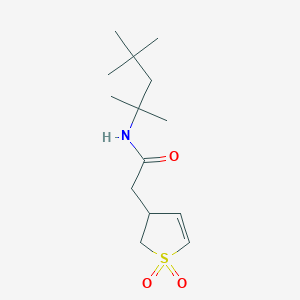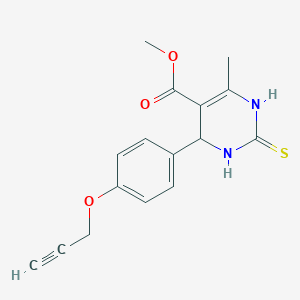![molecular formula C14H21N3O B7572557 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was initially developed as a potential anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in various fields. It was initially developed as an anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.
作用機序
DMXAA induces tumor necrosis by activating the immune system and promoting the production of cytokines. It specifically targets tumor-associated macrophages, which are essential for the growth and survival of tumors. DMXAA binds to the vascular endothelial growth factor (VEGF) receptor 2 on tumor-associated macrophages, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines, in turn, promote the destruction of tumor blood vessels and induce tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to have anti-inflammatory and anti-viral effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). DMXAA also inhibits the replication of the influenza virus by inducing the production of interferon-alpha (IFN-α).
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in good yields. DMXAA has been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer. DMXAA also has a short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for the study of DMXAA. One potential application is in the treatment of viral infections. DMXAA has been shown to inhibit the replication of the influenza virus, and further studies could explore its potential in the treatment of other viral infections. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA has been shown to have anti-inflammatory effects, and further studies could explore its potential in the treatment of other inflammatory diseases. Finally, DMXAA could be studied in combination with other anticancer agents to enhance its efficacy in the treatment of cancer.
合成法
The synthesis of DMXAA involves the reaction of 4-cyanopyridine with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The resulting intermediate is then treated with 1-chloromethyl-4-methylpiperidine to obtain the final product. The synthesis of DMXAA is relatively simple, and the compound can be obtained in good yields.
特性
IUPAC Name |
[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)11-13-5-3-4-10-17(13)14(18)12-6-8-15-9-7-12/h6-9,13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYPZVAEOPDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)


![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)